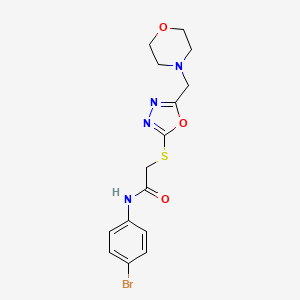
N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound with potential applications in scientific research. It is a thioacetamide derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cell growth and proliferation, such as topoisomerase II.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. Physiologically, it has been shown to have analgesic and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. Additionally, its ability to inhibit cancer cell growth makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide. One potential direction is to investigate its potential as a treatment for bacterial infections, including multidrug-resistant strains. Another potential direction is to further investigate its mechanism of action and potential as a cancer therapy. Additionally, research could be conducted on the compound's potential as an analgesic and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been achieved using different methods. One of the commonly used methods is the reaction of 4-bromoaniline with 2-chloroacetyl chloride in the presence of triethylamine to form 4-bromo-N-(2-chloroacetyl)aniline. The latter is then reacted with 5-(morpholinomethyl)-1,3,4-oxadiazol-2-thiol in the presence of potassium carbonate to form the final product.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has potential applications in scientific research. It has been shown to have antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3S/c16-11-1-3-12(4-2-11)17-13(21)10-24-15-19-18-14(23-15)9-20-5-7-22-8-6-20/h1-4H,5-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXTYOPENVIQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

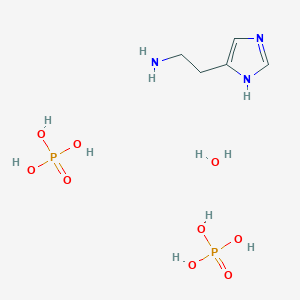
![4-[[2-[1-(2-Hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2847970.png)
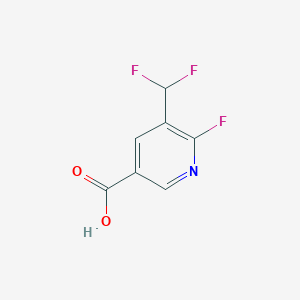
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylacetamide](/img/structure/B2847972.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(trimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2847973.png)
![(2E)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B2847974.png)
![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2847977.png)

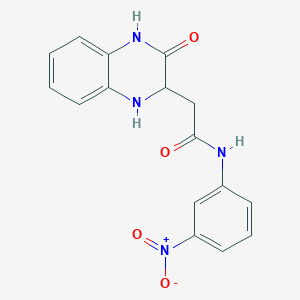
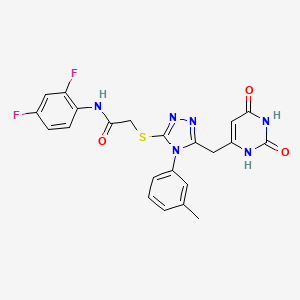
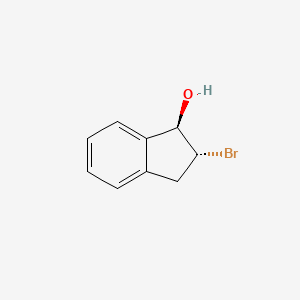
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)
